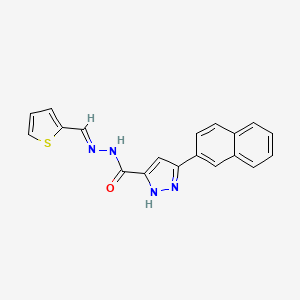

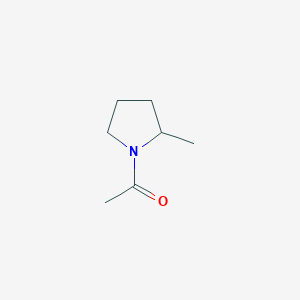

![molecular formula C10H4ClF3N4 B2506054 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile CAS No. 122890-60-2](/img/structure/B2506054.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including as corrosion inhibitors and in the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. One approach involves a one-pot, three-component condensation reaction, which is a convenient and efficient method for constructing these compounds . Another method includes the use of ultrasound-assisted synthesis, which can enhance reaction rates and yields, as demonstrated in the synthesis of similar pyrazolopyridine derivatives . Additionally, the synthesis of related compounds, such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, provides a versatile intermediate for creating trifluoromethylated azaindazole derivatives, indicating the potential for generating a wide range of substituted pyrazolopyridines .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a closely related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined, providing insights into the molecular conformations and potential interactions of these molecules .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, revealing a mechanistic pathway for the formation of complex molecules . Additionally, the reactivity of these compounds can lead to the formation of novel multicomponent reaction products, as seen in the synthesis of pyrido[1,2-a]benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. These compounds exhibit a range of properties, such as solubility and crystallization behavior, which can be affected by the presence of different substituents and functional groups. For example, supramolecular aggregation in three closely related pyrazolopyridine derivatives has been studied, showing how hydrogen bonding can influence the solid-state structure and potentially the properties of these compounds . Furthermore, the presence of trifluoromethyl groups can impact the chemical reactivity and physical properties, as seen in the synthesis and characterization of novel pyrazolopyridine derivatives with antioxidant and antimicrobial activity .

Applications De Recherche Scientifique

Crystal Structure and Reaction Mechanism : A study by Liu et al. (2013) obtained the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, using X-ray crystallography. They also proposed a reaction mechanism for the interaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Multicomponent Reaction Approach : Elinson et al. (2018) described a multicomponent reaction leading to the formation of substituted 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles. This method offers a pathway to new types of functionalized compounds that hold promise for biomedical applications (Elinson et al., 2018).

Synthesis of Novel Derivatives : Zhang et al. (2009) synthesized a series of novel 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazole substituted pyridine derivatives, starting from 3,5-diacetyl-2,6-dimethylpyridine. This research adds to the understanding of the chemical properties and potential applications of these compounds (Zhang, Zhang, Cao, Song, Qian, & Tan, 2009).

Electronic Properties and Interaction with Fullerene : A study focused on the electronic properties of a similar molecule, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, and its interaction with fullerene molecules. The study reports on various physical and chemical properties, such as active sites, biological activities, and electron interactions, highlighting the compound's potential in biomedical applications (2022) (Source).

Mécanisme D'action

Target of Action

The compound, also known as 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile, is thought to primarily target spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining cell shape and structure, and are involved in various cellular processes such as cell division and movement .

Mode of Action

It is believed to interact with its targets by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction can inhibit the growth of strains that are resistant to other fungicides used to control oomycetes .

Biochemical Pathways

The compound’s interaction with spectrin-like proteins can affect various biochemical pathways. It can influence the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The compound’s action on its targets can result in various molecular and cellular effects. It can inhibit the growth of oomycetes, affecting their ability to cause diseases such as late blight of potato . The compound’s action can also influence the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s systemic activity and movement through the xylem can be affected by environmental conditions such as temperature and moisture . .

Propriétés

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N4/c11-8-1-7(10(12,13)14)4-16-9(8)18-5-6(2-15)3-17-18/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUANTQFRJVDWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C=C(C=N2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B2505986.png)

![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)